An In-depth Technical Guide to the Benzoxazinone Core: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to the Benzoxazinone Core: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the benzoxazinone core, a privileged heterocyclic scaffold in medicinal chemistry. It delves into the fundamental structure and properties of benzoxazinones, explores their synthesis, and details their diverse biological activities. This document is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical entity.
The Benzoxazinone Core Structure
Benzoxazinones are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to an oxazine (B8389632) ring containing a ketone group.[1] The general molecular formula is C₈H₇NO.[2] Depending on the relative positions of the oxygen, nitrogen, and carbonyl group, several isomers exist, with the most common being 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones.[1][3]
The benzoxazinone scaffold possesses two reactive electrophilic sites, typically at the C2 and C4 positions, making it a versatile building block for the synthesis of a variety of other heterocyclic compounds, such as quinazolinones.[1][4]
Physicochemical Properties
The physicochemical properties of benzoxazinone derivatives can be modulated by the nature and position of substituents on the bicyclic ring system. These properties are critical for their pharmacokinetic and pharmacodynamic profiles. A quantitative structure-activity relationship (QSAR) study on a series of benzoxazinone derivatives as neuropeptide Y Y5 receptor antagonists highlighted the importance of topological, thermodynamic, spatial, and electrotopological descriptors in determining their biological activity.[5]
Table 1: Physicochemical Properties of Selected Benzoxazinone Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Reference |
| 2H-1,2-benzoxazine | C₈H₇NO | 133.15 | 2.3 | 21.3 | [2] |
| 2-Methyl-4H-3,1-benzoxazin-4-one | C₉H₇NO₂ | 161.16 | 1.4 | 38.3 | [6] |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₉NO₂ | 223.23 | 2.8 | 38.3 | [7] |
| 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one | C₁₄H₈FNO₂ | 241.22 | 2.9 | 38.3 | [8] |
Synthesis of the Benzoxazinone Core
The synthesis of the benzoxazinone ring system can be achieved through various synthetic routes, with the most common starting material being anthranilic acid and its derivatives.[1][9]
Synthesis from Anthranilic Acid
A prevalent method involves the acylation of anthranilic acid with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534).[3][8][9] The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to yield the benzoxazinone ring.[9]
Other Synthetic Routes
Other notable synthetic strategies include:
-
Copper-catalyzed domino reactions of arylmethanamines with 2-iodobenzoic acids.[1]
-
Palladium-catalyzed carbonylation of N-(o-bromoaryl)amides.[10]
-
Solvent-assisted grinding for a mechanochemical approach.[11]
Biological Activities and Therapeutic Potential
Benzoxazinone derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.[6][12][13][14]
Antimicrobial Activity
Numerous benzoxazinone derivatives have demonstrated significant activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][15]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzoxazinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-([5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol) | Acinetobacter baumannii | 32 | [13] |
| 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | Acinetobacter baumannii | 32 | [13] |
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | - | [13] |
| Benzoxazinone Derivative 5a | Staphylococcus aureus | - | [10] |
| Benzoxazinone Derivative 6a | Escherichia coli | - | [10] |
Anticancer Activity
The benzoxazinone core is a key feature in compounds evaluated for their anticancer properties.[4] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and the targeting of DNA secondary structures.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[16][17] Certain benzoxazinone derivatives have been identified as potent inhibitors of this pathway.[16][17] For instance, a novel class of 4-phenyl-2H-benzo[b][5][8]oxazin-3(4H)-one derivatives has been developed as potent and orally active PI3K/mTOR dual inhibitors.[16] The inhibition of this pathway by benzoxazinone derivatives can lead to cell cycle arrest, apoptosis, and autophagy in cancer cells.[17]
The c-Myc oncogene is overexpressed in a wide range of human cancers.[4] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex DNA structure, which acts as a transcriptional silencer.[18] Small molecules that can bind to and stabilize this G-quadruplex are of great interest as potential anticancer agents.[1][19][20] Benzoxazinone derivatives have been shown to inhibit the growth of cancer cells by downregulating the expression of c-Myc mRNA, potentially through interaction with the c-Myc G-quadruplex.[4]
Table 3: Anticancer Activity (IC₅₀) of Selected Benzoxazinone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazinone Derivative 303 | A549 (Lung) | 3.80 ± 0.12 | [4] |
| Benzoxazinone Derivative 304 | A549 (Lung) | 7.35 ± 0.27 | [4] |
| 2b (3,4-dihydro-2H-1,4-benzoxazine derivative) | MCF-7 (Breast) | 2.27 | [2] |
| 4b (3,4-dihydro-2H-1,4-benzoxazine derivative) | MCF-7 (Breast) | 3.26 | [2] |
| 2b (3,4-dihydro-2H-1,4-benzoxazine derivative) | HCT-116 (Colon) | 4.44 | [2] |
| 4b (3,4-dihydro-2H-1,4-benzoxazine derivative) | HCT-116 (Colon) | 7.63 | [2] |
| 2-phenyl-4H-benzo[d][5][21]oxazin-4-one | A549 (Lung) | 65.43 ±2.7 µg/mL | [7] |
Enzyme Inhibition
Benzoxazinone derivatives have been investigated as inhibitors of various enzymes, particularly proteases.
A series of benzoxazinone derivatives have been synthesized and evaluated as inhibitors of α-chymotrypsin, a serine protease.[8][19] Structure-activity relationship studies have indicated that the nature and position of substituents on the benzoxazinone core significantly influence their inhibitory potential.[8]
Table 4: α-Chymotrypsin Inhibition by Selected Benzoxazinone Derivatives
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |
| 2-(2-Fluorophenyl)-1,3-benzoxazin-4-one | 6.5 ± 0.1 | 4.7 ± 0.1 | Competitive | [8] |
| 2-(3-Fluorophenyl)-1,3-benzoxazin-4-one | 10.2 ± 0.2 | 8.9 ± 0.2 | Mixed | [8] |
| 2-(4-Fluorophenyl)-1,3-benzoxazin-4-one | 12.3 ± 0.3 | 10.7 ± 0.3 | Mixed | [8] |
| 2-(2-Chlorophenyl)-1,3-benzoxazin-4-one | 8.1 ± 0.1 | 6.8 ± 0.1 | Competitive | [8] |
| 2-(2-Bromophenyl)-1,3-benzoxazin-4-one | 9.7 ± 0.2 | 7.9 ± 0.2 | Competitive | [8] |
Phytotoxicity
Certain naturally occurring benzoxazinones, such as 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA), are known for their allelopathic and phytotoxic properties.[22] These compounds and their degradation products play a role in plant defense mechanisms.[22]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 2-(2-Fluorophenyl)-1,3-benzoxazin-4-one
Materials:
-
Anthranilic acid
-
2-Fluorobenzoyl chloride
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve anthranilic acid (1 equivalent) in chloroform in a round-bottom flask.
-
Add triethylamine (2 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in chloroform to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(2-fluorophenyl)-1,3-benzoxazin-4-one.[8]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Benzoxazinone derivative stock solution (in a suitable solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Inoculum: From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a serial two-fold dilution of the benzoxazinone derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the benzoxazinone derivative that completely inhibits visible growth of the microorganism as detected by the unaided eye.[5][12][23]
α-Chymotrypsin Inhibition Assay
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-L-phenylalanine-p-nitroanilide (SUPHEPA) or another suitable substrate
-
Tris-HCl buffer (pH 7.5)
-
Benzoxazinone derivative stock solution (in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (e.g., SUPHEPA) in a suitable solvent.[18][24]
-
In a 96-well plate, add the Tris-HCl buffer, the benzoxazinone derivative at various concentrations, and the α-chymotrypsin solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate solution to each well.
-
Measure the increase in absorbance at 410 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the benzoxazinone derivative.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition type and Kᵢ value, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.[8][19]
Phytotoxicity Bioassay using Garden Cress (Lepidium sativum)
Materials:
-
Petri dishes
-
Filter paper
-
Garden cress (Lepidium sativum) seeds
-
Benzoxazinone derivative solutions at various concentrations
-
Distilled water (as a negative control)
-
Incubator or growth chamber
Procedure:
-
Place a sterile filter paper in each Petri dish.
-
Add a defined volume (e.g., 5 mL) of the benzoxazinone derivative solution at a specific concentration to each Petri dish. Use distilled water for the control group.
-
Evenly place a set number of garden cress seeds (e.g., 20) on the filter paper in each dish.
-
Seal the Petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 72 hours).
-
After the incubation period, measure the root and shoot length of the germinated seedlings.
-
Calculate the percentage of germination and the percentage of inhibition of root and shoot elongation compared to the control group.[3][24][25][26][27]
RT-qPCR for c-Myc Gene Expression Analysis
Materials:
-
Cancer cell line (e.g., a line with known c-Myc overexpression)
-
Benzoxazinone derivative
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH or β-actin)
-
SYBR Green or TaqMan probe-based qPCR master mix
Procedure:
-
Cell Treatment: Culture the cancer cells and treat them with various concentrations of the benzoxazinone derivative for a specific time period (e.g., 24 hours). Include an untreated control group.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA as a template, specific primers for c-Myc and the housekeeping gene, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Cₜ (ΔΔCₜ) method to determine the relative expression of c-Myc mRNA in the treated cells compared to the untreated control, normalized to the expression of the housekeeping gene.[28][29][30][31]
Signaling Pathways and Mechanisms of Action
PI3K/Akt/mTOR Signaling Pathway Inhibition
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by benzoxazinone derivatives.
Caption: PI3K/Akt/mTOR pathway and benzoxazinone inhibition.
c-Myc G-Quadruplex Stabilization
The following diagram illustrates the logical relationship of how small molecules, such as certain benzoxazinone derivatives, can modulate c-Myc expression by stabilizing the G-quadruplex structure in its promoter region.
References
- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure activity relationship of benzoxazinone derivatives as neuropeptide Y Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A versatile Lepidium sativum bioassay for use in ecotoxicological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Visualization of ligand-induced c-MYC duplex-quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Item - Protein and Ligand Interactions of MYC Promoter G-quadruplex - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Garden cress (Lepidium sativum) seed germination, root and shoot elongation test for ecotoxicity assssment of chemical substances | KÖRnyezetvédelmi INFOrmáció [enfo.hu]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. neoplasiaresearch.com [neoplasiaresearch.com]
- 30. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
